3-Hydroxybutyl acetate

Solvent Selection Green Chemistry Formulation

3-Hydroxybutyl acetate (CAS 1851-86-1), also known as 1,3-butanediol 1-acetate, is a bifunctional organic ester with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. Its structure comprises both a hydroxyl (-OH) and an ester group (-OCOCH3), which confers unique physicochemical properties, including a computed XLogP3-AA value of 0.2 and the capacity for hydrogen bonding.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 1851-86-1
Cat. No. B155100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyl acetate
CAS1851-86-1
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)C)O
InChIInChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3
InChIKeyKLUHZXMBIDAHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybutyl Acetate (CAS 1851-86-1): Bifunctional Ester for Formulation and Polymer Synthesis Applications


3-Hydroxybutyl acetate (CAS 1851-86-1), also known as 1,3-butanediol 1-acetate, is a bifunctional organic ester with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1]. Its structure comprises both a hydroxyl (-OH) and an ester group (-OCOCH3), which confers unique physicochemical properties, including a computed XLogP3-AA value of 0.2 [2] and the capacity for hydrogen bonding . As a derivative of 1,3-butanediol, it serves as a valuable intermediate in chemical synthesis, particularly for biodegradable polymers [3], and is used in formulations as a solvent, coating agent, and flavor/fragrance ingredient .

Bifunctional Architecture
Hydroxyl and acetate ester on a single C6 backbone
Solvent Compatibility
Intermediate hydrophilicity supports aqueous and polar formulation systems
Polymer Intermediate
Reactive AB-type monomer for polycondensation and transacetalization routes

3-Hydroxybutyl Acetate (CAS 1851-86-1) Differentiation: Why Standard Butyl Acetate or Diols Are Inadequate Substitutes


Generic substitution of 3-hydroxybutyl acetate with simple alkyl acetates like butyl acetate (CAS 123-86-4) or common diols like 1,3-butanediol (CAS 107-88-0) fails due to fundamental differences in chemical functionality and resultant application performance. The presence of both a free hydroxyl group and an acetate ester on the same molecule [1] allows 3-hydroxybutyl acetate to act as a reactive intermediate for polymer synthesis, where it can serve as a chain extender or crosslinking agent [2]. In contrast, butyl acetate lacks the hydroxyl group necessary for such reactions, functioning solely as a non-reactive solvent. Similarly, while 1,3-butanediol provides two hydroxyl groups for polymerization, it lacks the ester functionality that can influence polymer crystallinity and degradation rates. This bifunctionality is critical for applications requiring precise control over polymer architecture and properties, as detailed in the quantitative evidence below.

!
Butyl Acetate
Lacks hydroxyl group; non-reactive solvent only—may not support polymer intermediate workflows
!
1,3-Butanediol
A2-type diol without ester functionality; polymer architecture and degradation profile may differ
!
1,3-Butanediol Diacetate
No hydrogen-bond donor; volatility and evaporation-rate context may not transfer

3-Hydroxybutyl Acetate (CAS 1851-86-1): Quantified Advantages in Solvent Selection, Polymer Design, and Sensory Performance


3-Hydroxybutyl Acetate vs. Butyl Acetate: A Quantified Comparison of Hydrophilicity for Enhanced Aqueous Compatibility

3-Hydroxybutyl acetate exhibits significantly higher hydrophilicity compared to the common industrial solvent butyl acetate (CAS 123-86-4), a critical factor for formulations requiring aqueous compatibility. The computed partition coefficient (XLogP3-AA) for 3-hydroxybutyl acetate is 0.2 [1], whereas the experimental log P for butyl acetate is 1.78 [2]. The difference of 1.58 log units indicates that 3-hydroxybutyl acetate is approximately 38 times more hydrophilic, leading to greater solubility in water and polar media.

Hydrophilicity
Reported
XLogP3-AA 0.2 vs Log P 1.78
Supports aqueous compatibility in solvent selection
Computed vs experimental; cross-study comparable
Solvent Selection Green Chemistry Formulation

3-Hydroxybutyl Acetate vs. Ethyl Lactate: A Direct Comparison of Boiling Point for Thermal Processing Window

In the context of green solvent selection, 3-hydroxybutyl acetate provides a distinct thermal processing advantage over ethyl lactate (CAS 97-64-3), a common bio-based solvent. The boiling point of 3-hydroxybutyl acetate is reported as 142.6 °C at 760 mmHg [1], whereas ethyl lactate has a boiling point of 154 °C [2]. This 11.4 °C lower boiling point for 3-hydroxybutyl acetate translates to reduced energy requirements for solvent removal and a faster drying time in coating applications.

Boiling Point
Reported
142.6°C
May support energy-efficiency in thermal processing
11.4 °C lower vs ethyl lactate at 760 mmHg
Solvent Selection Thermal Processing Coating Formulation

3-Hydroxybutyl Acetate's Bifunctionality vs. 1,3-Butanediol: Enabling Different Polymer Architectures

The molecular architecture of 3-hydroxybutyl acetate, possessing both a hydroxyl and an acetate group, enables its use as an AB-type monomer in polymer synthesis . This contrasts sharply with 1,3-butanediol (CAS 107-88-0), which is an A2-type monomer (two hydroxyls). In a polycondensation reaction, an A2 + B2 system yields linear polymers, whereas an AB monomer can lead to hyperbranched structures or be used for precise end-group modification. Specifically, 3-hydroxybutyl acetate can be polymerized via transacetalization to form hyperbranched polyacetals with tunable degradation rates [1], a synthetic pathway unavailable to the simple diol.

Monomer Type
Class-level
AB-type vs A2-type
Supports hyperbranched polymer architecture design
Transacetalization polycondensation context
Polymer Synthesis Biodegradable Polymers Polyurethane Chemistry

3-Hydroxybutyl Acetate vs. 1,3-Butanediol Diacetate: Vapor Pressure as an Indicator of Volatility in Fragrance and Coating Applications

In applications where volatile organic compound (VOC) content is a key specification, the lower vapor pressure of 3-hydroxybutyl acetate relative to its fully acetylated counterpart, 1,3-butanediol diacetate (CAS 134-86-5), offers a quantifiable advantage. While specific vapor pressure data at a standard temperature was not found, the structural difference—the presence of a hydroxyl group capable of intermolecular hydrogen bonding in 3-hydroxybutyl acetate [1]—directly contributes to a lower vapor pressure and higher boiling point compared to the diacetate, which lacks this hydrogen bond donor. This property is inferred from the general class behavior of mono-esters vs. di-esters of the same diol.

Volatility
Class-level
H-bond donor present
May support lower-VOC formulation context
Class-level inference; data to verify
Flavor & Fragrance Coating Formulation VOC Compliance

3-Hydroxybutyl Acetate (CAS 1851-86-1): Evidence-Based Scenarios for Industrial Procurement


Formulation of Waterborne Coatings and Cleaning Fluids

Formulators of waterborne coatings, adhesives, or cleaning fluids should select 3-hydroxybutyl acetate when a green, bio-based solvent with enhanced aqueous compatibility is required. The evidence from Section 3 shows a 38-fold increase in hydrophilicity compared to standard butyl acetate (XLogP 0.2 vs. Log P 1.78) [1]. This property enables the formulation of stable, low-VOC emulsions and solutions, reducing the need for volatile co-solvents and improving film formation in waterborne coating systems.

Energy-Efficient Solvent Systems for Thermal Processing

For industrial processes involving solvent evaporation, such as in printing, electronics manufacturing, or polymer film casting, 3-hydroxybutyl acetate provides a quantifiable energy-saving advantage. Its boiling point of 142.6 °C is 11.4 °C lower than that of the alternative green solvent ethyl lactate (154 °C) [1], which directly correlates to reduced heating costs and faster drying cycles . Procurement should prioritize 3-hydroxybutyl acetate when process energy efficiency is a key performance indicator.

Monomer for Biodegradable and Hyperbranched Polymer Synthesis

Research laboratories and polymer manufacturers developing next-generation biodegradable materials should procure 3-hydroxybutyl acetate as a strategic AB-type monomer. As detailed in Section 3, its bifunctional structure enables synthetic pathways (e.g., transacetalization polymerization) that are inaccessible using common diols like 1,3-butanediol [1]. This allows for the creation of hyperbranched polyacetals with tunable degradation rates , a critical feature for drug delivery, tissue engineering scaffolds, and environmentally friendly plastics.

Flavor and Fragrance Formulation with Controlled Volatility

Perfumers and flavor chemists should consider 3-hydroxybutyl acetate when designing a fragrance or flavor profile that requires a fruit note with enhanced longevity. Its structure, which includes a hydrogen bond-donating hydroxyl group [1], confers lower volatility compared to fully esterified analogs. This translates to a slower evaporation rate on the skin or in a food matrix, providing a more persistent scent or taste compared to more volatile esters, and is supported by its classification as a flavoring agent with a sweet, fruity aroma .

Application
Selection Property
Validation Focus
Waterborne coating and cleaning formulations
Aqueous compatibility and co-solvent reduction
Hydrophilicity and formulation stability endpoints
Thermal processing solvent systems
Boiling-point and energy-input profile
Drying-cycle and process-efficiency endpoints
Biodegradable and hyperbranched polymer synthesis
AB-type monomer architecture
Polymer topology and degradation-rate endpoints
Flavor and fragrance longevity formulation
Volatility and hydrogen-bonding context
Evaporation-rate and scent-persistence endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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